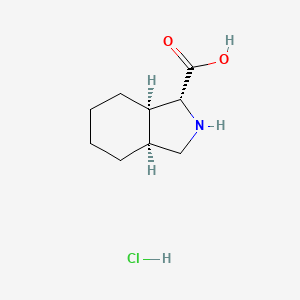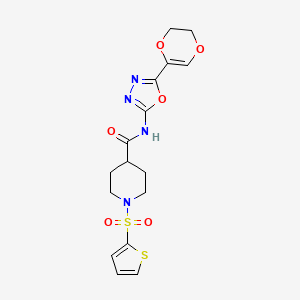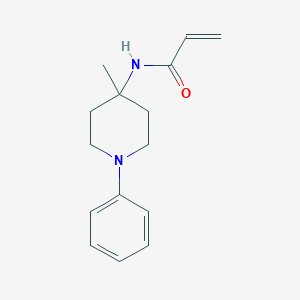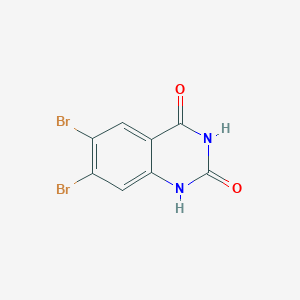![molecular formula C12H15NO2S B2485441 Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate CAS No. 1797838-56-2](/img/structure/B2485441.png)
Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate typically involves the reaction of 3-aminothiophene with ethyl(prop-2-yn-1-yl)amine in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pressure to ensure high yield and purity of the product. Common catalysts used in this synthesis include copper(I) chloride and palladium-based catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophene carboxylate
- Methyl 3-sulfonyl amino-2-thiophene carboxylate
Uniqueness
Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate is unique due to the presence of the ethyl(prop-2-yn-1-yl)amino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiophene derivatives and contributes to its versatility in various applications.
Properties
IUPAC Name |
methyl 3-[[ethyl(prop-2-ynyl)amino]methyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-4-7-13(5-2)9-10-6-8-16-11(10)12(14)15-3/h1,6,8H,5,7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWQWLSRAKMRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)CC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)
![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)
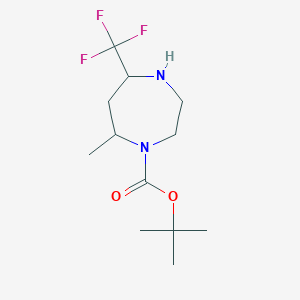
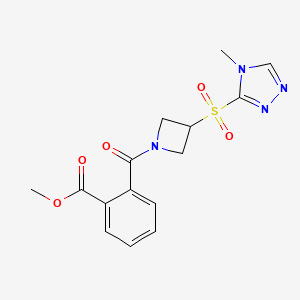
![5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2485368.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2485369.png)
![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)

